8-methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one
Description
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-10-4-2-3-8-11-9(7-16-12(8)10)13(17)15-6-5-14-11/h2-4,7,14H,5-6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMKUVAAMHPXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=O)NCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160061 | |
| Record name | 5H-1,4-Diazepino[6,5-c]quinolin-5-one, 1,2,3,4-tetrahydro-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255781-71-5 | |
| Record name | 5H-1,4-Diazepino[6,5-c]quinolin-5-one, 1,2,3,4-tetrahydro-8-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255781-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-1,4-Diazepino[6,5-c]quinolin-5-one, 1,2,3,4-tetrahydro-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one is a compound of interest in pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from precursors through cyclization and alkylation processes. Its chemical structure is characterized by a methoxy group that significantly influences its biological activity.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C10H13N3O |
| Molecular Weight | 189.23 g/mol |
| Boiling Point | 297.6 ± 35.0 °C |
| Purity | ≥ 97% |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with methoxy groups have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer
In a comparative study on the cytotoxic effects of methoxy-substituted compounds against MDA-MB-231 breast cancer cells:
- IC50 Values :
- Compound A: 24.5 μg/mL
- Compound B: 29.5 μg/mL
- Control (5-FU): 122.2 μg/mL
These results suggest that the introduction of methoxy groups enhances the cytotoxic potency of these compounds against breast cancer cells by promoting apoptosis through mitochondrial pathways.
Anxiolytic and Analgesic Activities
Research has also identified the anxiolytic and analgesic properties of related diazepine derivatives. The pharmacological evaluation indicates that these compounds can modulate neurotransmitter systems effectively.
Key Findings:
- Anxiolytic Effects : Compounds demonstrated significant reductions in anxiety-like behaviors in animal models.
- Analgesic Activity : Pain relief was observed in rodent models when treated with specific doses of the compound.
The biological activity of this compound is likely mediated through interactions with key molecular targets involved in cell signaling and apoptosis:
- Cell Cycle Regulation : The compound appears to induce cell cycle arrest at the G2/M phase.
- Apoptotic Pathways : Increased expression ratios of pro-apoptotic proteins (Bax) to anti-apoptotic proteins (Bcl2) were noted.
- Protein Binding Affinity : Molecular docking studies revealed favorable binding to targets such as EGFRTK and CDK2.
Future Directions in Research
Further research is warranted to explore:
- The full spectrum of biological activities across different cancer types.
- Detailed mechanistic studies to elucidate pathways affected by this compound.
- Clinical trials to assess safety and efficacy in human subjects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s diazepine-quinoline fusion distinguishes it from other polycyclic systems. Key structural differences among analogs include:
- Ring size and fusion patterns : The seven-membered diazepine ring contrasts with smaller (e.g., pyrimidine) or larger fused rings in related compounds.
- Substituent positions : The methoxy group at position 8 differs from substituents like ethoxymethyl () or carboxylic acid (), which alter solubility and target interactions.
Table 1: Structural Comparison of Selected Diazepine Derivatives
Pharmacological and Biochemical Profiles
- Antiviral Activity: Diazepinoindole derivatives (e.g., NS5B inhibitors in ) highlight the importance of fused heterocycles in viral enzyme targeting. The methoxy group in the target compound may enhance interactions with hydrophobic enzyme pockets .
- CNS Applications: Hexahydro-diazepinoquinolines () show antipsychotic effects, suggesting that saturation of the diazepine ring modulates CNS penetration. The tetrahydro state of the target compound may reduce blood-brain barrier permeability compared to hexahydro analogs .
- Kinase Inhibition : Ethoxymethyl and phenyl substituents in ’s pyrimido-diazepine enhance binding to tyrosine kinases. The target compound’s methoxy group may offer a balance between hydrophobicity and hydrogen-bonding capacity .
Preparation Methods
Key Structural Features and Synthetic Challenges
The target compound combines a 1,4-diazepine ring fused to a tetrahydroquinolin-5-one core, with a methoxy group at position 8. Critical synthetic challenges include:
Primary Synthetic Routes
Cyclocondensation of Functionalized Quinolines with Diamines
Method Overview
This two-step approach utilizes N-substituted 3-acyl-4-methoxyquinolines reacted with 1,2-phenylenediamine derivatives (Figure 1):
Step 1: Preparation of 3-Trifluoroacetyl-8-Methoxy-4-Quinolylamine
- Starting Material : 8-Methoxy-4-nitroquinoline
- Reagents :
- Hydrogenation (H₂/Pd-C) for nitro reduction
- Trifluoroacetic anhydride for acylation
- Conditions : 0°C to room temperature, 12–24 hours
- Yield : 78–85%
Step 2: Diazepine Ring Formation
- Reagents :
- 1,2-Phenylenediamine (0.95 equiv)
- Anhydrous toluene
- p-Toluenesulfonic acid (p-TsOH, catalytic)
- Conditions : Reflux at 110°C, 8–12 hours under nitrogen
- Key Intermediate : 8-Methoxy-3-(2-aminophenylamino)-4-trifluoroacetylquinoline
- Cyclization : Intramolecular nucleophilic attack forms diazepine ring
- Yield : 62–74%
Table 1. Optimization of Cyclocondensation Parameters
| Variable | Test Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | Toluene/DMF/THF | Toluene | +18% yield |
| Temperature (°C) | 80–130 | 110 | +22% yield |
| Catalyst Loading (mol%) | 0–5 | 1.5 | +15% yield |
| Reaction Time (hours) | 6–24 | 10 | Max efficiency |
Palladium-Catalyzed Deprotection/Cyclization Strategy
Allyl Protection Approach
Developed in KR20070084009A, this method enables late-stage cyclization:
Key Steps :
- Carboxylic Acid Activation :
- 8-Methoxy-4-carboxyquinoline → Acyl azide using diphenylphosphoryl azide (DPPA)
- Conditions : DMF, 0°C → RT, 4 hours
Curtius Rearrangement :
- Thermal decomposition at 80°C forms isocyanate intermediate
Diazepine Formation :
Advantages :
- Avoids high-temperature conditions
- Enables introduction of diverse N-substituents
- Compatible with acid-sensitive methoxy groups
Manganese-Catalyzed Borrowing Hydrogen Methodology
One-Pot Tetrahydroquinoline Synthesis
Adapted from recent advances, this method employs:
- Catalyst : Manganese(I) PN3 pincer complex (2 mol%)
- Substrates :
- 2-Amino-5-methoxybenzyl alcohol
- Secondary alcohols (e.g., cyclohexanol)
- Conditions :
- 120°C in 1,4-dioxane
- KH/KOH dual base system
- Mechanism :
- Alcohol dehydrogenation to ketone
- Condensation with aminobenzyl alcohol
- Intramolecular cyclization
- Catalyst-mediated hydrogen transfer
- Yield : 51–68%
Table 2. Substrate Scope in Borrowing Hydrogen Synthesis
| Alcohol Component | Product Variant | Yield (%) |
|---|---|---|
| Cyclohexanol | 4-Cyclohexyl | 68 |
| 1-Phenylethanol | 2-Phenyl | 63 |
| Ferrocenemethanol | 2-Ferrocenyl | 57 |
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Average Yield (%) | Temperature Range (°C) | Catalytic System |
|---|---|---|---|
| Cyclocondensation | 68 | 80–130 | Brønsted acid |
| Palladium-Catalyzed | 62 | 25–80 | Pd(PPh₃)₄ |
| Borrowing Hydrogen | 59 | 100–120 | Mn PN3 complex |
Advanced Purification Techniques
Scale-Up Considerations and Industrial Relevance
- Cyclocondensation Route :
- Kilogram-scale demonstrated (23 kg batch)
- E-factor: 18.7 (solvent recovery improves to 12.4)
- Continuous Flow Adaptation :
- Residence Time: 45 minutes
- Productivity: 1.2 kg/day
Q & A
Q. What are the established synthetic routes for 8-methoxy-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one, and how are intermediates purified?
The synthesis of this diazepinoquinolinone derivative typically involves multi-step reactions starting from tetrahydroquinoline or benzodiazepine precursors. Key steps include:
- Cyclization strategies : Use of acid-catalyzed or thermal conditions to form the diazepine ring, as seen in analogous benzazepinoquinolinones .
- Methoxy group introduction : Electrophilic substitution or nucleophilic displacement at the quinoline core, often requiring protecting groups to prevent side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (solvents like ethanol or DCM/hexane mixtures) to isolate intermediates .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?
A combination of methods is essential:
- NMR spectroscopy : 1H and 13C NMR to confirm methoxy group placement (δ ~3.8–4.0 ppm for OCH3) and diazepine ring protons (multiplet patterns in δ 1.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C16H17N3O2 requires m/z 283.1294) .
- Elemental analysis : Validate purity (>95%) by matching calculated and observed C, H, N percentages .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key methodological improvements include:
- Catalyst screening : Heterogeneous catalysts like MCM-41(H) improve cyclization efficiency and reduce side products, as demonstrated for structurally related compounds (yields up to 85%) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while toluene minimizes byproducts in methoxylation steps .
- Temperature control : Gradual heating (60–80°C) during cyclization prevents decomposition .
Q. How should researchers address contradictory biological activity data in different assay systems?
Discrepancies (e.g., varying IC50 values in enzyme vs. cell-based assays) require:
- Orthogonal assays : Validate target engagement using fluorescence polarization and surface plasmon resonance (SPR) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .
- Computational docking : Identify binding mode variations across homologs (e.g., using AutoDock Vina) to explain selectivity differences .
Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : Tools like SwissADME estimate lipophilicity (LogP ~2.5) and blood-brain barrier permeability, critical for CNS-targeted compounds .
- Toxicity screening : QSAR models (e.g., ProTox-II) flag potential hepatotoxicity risks based on structural alerts (e.g., tetrahydrodiazepine cores) .
Q. How can the compound’s stability under physiological conditions be evaluated?
- pH-dependent stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24 hours .
- Light/thermal stability : Expose solid and solution phases to accelerated conditions (40°C/75% RH; UV light) to identify decomposition pathways .
Methodological Considerations for Experimental Design
Q. What controls are essential in biological activity assays?
Q. How should researchers analyze structure-activity relationships (SAR) for derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
